Artemisitene

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,4S,5R,8S,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10+,11+,13-,14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEBZMMCKFUABB-KPHNHPKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(=C)C(=O)OC3C24C1CCC(O3)(OO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C(=C)C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101020-89-7 | |

| Record name | ARTEMISITENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VXA86C8WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Origin and Natural Source of Artemisinin: A Technical Guide

Abstract

Artemisinin, a sesquiterpene lactone endoperoxide, stands as a cornerstone in the global fight against malaria.[1][2] Its discovery from the plant Artemisia annua L. (sweet wormwood) was a landmark achievement in phytochemistry and drug development, recognized with a Nobel Prize in Physiology or Medicine in 2015.[3] This technical guide provides an in-depth exploration of the origin and natural source of Artemisinin, intended for researchers, scientists, and drug development professionals. It delves into the biosynthesis of this remarkable compound, details experimental protocols for its extraction, purification, and analysis, and presents quantitative data in a structured format. Furthermore, this guide employs visualizations to elucidate the complex biosynthetic pathway and experimental workflows, offering a comprehensive resource for the scientific community.

Introduction

Artemisinin and its semi-synthetic derivatives are the active pharmaceutical ingredients in Artemisinin-based Combination Therapies (ACTs), the standard of care for uncomplicated Plasmodium falciparum malaria recommended by the World Health Organization.[2][3] The compound is also being investigated for its potential therapeutic effects against a range of other diseases, including various cancers and parasitic infections.[1][4] The primary and most economically viable source of Artemisinin remains the extraction from Artemisia annua, a temperate herbaceous plant native to Asia, particularly China, and now cultivated worldwide.[3] The concentration of Artemisinin in the plant is relatively low, typically ranging from 0.01% to 1.5% of the dry leaf weight, although newer hybrids can achieve yields of up to 3.2%.[4][5][6] This low yield necessitates efficient and optimized processes for extraction and purification to meet the global demand for this life-saving drug.

The Natural Source: Artemisia annua L.

Artemisia annua, a member of the Asteraceae family, has a long history in traditional Chinese medicine for the treatment of fevers.[1] The plant's medicinal properties are primarily attributed to Artemisinin, which is produced and sequestered in the glandular trichomes on the leaves, stems, and flowers.[7][8] The highest concentrations of Artemisinin are found in the leaves just before the plant's flowering stage.

The Biosynthesis of Artemisinin

The biosynthesis of Artemisinin is a complex process that involves enzymes from both the cytosolic mevalonate (MVA) and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which together produce the universal isoprene precursor, farnesyl pyrophosphate (FPP).[8][9] The subsequent steps, which convert FPP to Artemisinin, are unique to Artemisia annua.

The key steps in the biosynthesis of Artemisinin from FPP are as follows:

-

Cyclization of Farnesyl Pyrophosphate (FPP): The first committed step is the cyclization of FPP to amorpha-4,11-diene, catalyzed by the enzyme amorpha-4,11-diene synthase (ADS).[4][8]

-

Oxidation of Amorpha-4,11-diene: The amorpha-4,11-diene then undergoes a three-step oxidation by a cytochrome P450 monooxygenase (CYP71AV1) to form artemisinic acid.[7]

-

Conversion to Dihydroartemisinic Acid: Artemisinic aldehyde, an intermediate in the oxidation of amorpha-4,11-diene, is reduced by artemisinic aldehyde delta-11(13)-double bond reductase (DBR2) to dihydroartemisinic aldehyde.[4] This is then oxidized by aldehyde dehydrogenase 1 (ALDH1) to form dihydroartemisinic acid.[4]

-

Final Non-enzymatic Conversion: Dihydroartemisinic acid is then believed to be converted to Artemisinin through a series of non-enzymatic, photo-oxidative reactions.[7]

Below is a diagram illustrating the biosynthetic pathway of Artemisinin.

Experimental Protocols

Extraction of Artemisinin from Artemisia annua

The extraction of Artemisinin from the dried leaves of Artemisia annua is the initial step in its purification. Various solvents and techniques have been employed, with hexane extraction being a common and effective method.

Protocol: Hexane Extraction of Artemisinin

-

Plant Material Preparation: Dry the leaves of Artemisia annua at a temperature not exceeding 40°C to prevent degradation of Artemisinin. Once dried, the leaves can be coarsely ground.

-

Extraction:

-

Pack the dried and ground plant material into a Soxhlet extractor.

-

Extract the material with n-hexane for 6-8 hours. The temperature should be maintained at the boiling point of hexane (approximately 69°C).

-

Alternatively, macerate the plant material in hexane at room temperature with constant stirring for 24-48 hours.

-

-

Solvent Removal: After extraction, concentrate the hexane extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

Purification of Artemisinin

The crude extract contains Artemisinin along with other plant metabolites such as chlorophylls, waxes, and other terpenoids. Purification is essential to obtain high-purity Artemisinin.

Protocol: Purification by Recrystallization

-

Initial Wash: Dissolve the crude hexane extract in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexane.

-

Decolorization: Add activated charcoal to the solution to adsorb chlorophyll and other colored impurities. Heat the mixture gently and then filter it hot to remove the charcoal.

-

Crystallization:

-

Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

-

Recrystallization: For higher purity, the collected crystals can be redissolved in a minimal amount of a suitable hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture) and recrystallized as described above.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analysis of Artemisinin by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard analytical technique for the quantification of Artemisinin in plant extracts and purified samples.

Protocol: HPLC Analysis of Artemisinin

-

Instrumentation: A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD) can be used.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.[10][11]

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) is commonly used.[6] The mobile phase composition may be adjusted to optimize the separation.

-

Detection:

-

UV Detection: Artemisinin has a weak chromophore, so indirect UV detection is often used. The sample is derivatized by treatment with a dilute sodium hydroxide solution followed by neutralization with acetic acid to form a UV-absorbing product, which can be detected at approximately 260 nm.[10] Direct UV detection at a lower wavelength (e.g., 210-216 nm) is also possible.[9]

-

ELSD: This detector is suitable for non-volatile compounds like Artemisinin and does not require derivatization.

-

-

Quantification: A calibration curve is generated using standard solutions of pure Artemisinin. The concentration of Artemisinin in the samples is then determined by comparing their peak areas to the calibration curve.

Quantitative Data

The yield of Artemisinin can vary significantly depending on the plant variety, growing conditions, and the extraction and purification methods employed. The following table summarizes a comparison of different extraction solvents.

| Extraction Solvent | Extraction Method | Artemisinin Yield (% of dry weight) | Reference(s) |

| Hexane | Soxhlet/Maceration | 0.062 - 0.487% | [12] |

| Ethanol (95%) | Maceration | 0.066% | [12] |

| Isopropanol | Maceration | 0.062% | [12] |

| Supercritical CO2 | Supercritical Fluid Extraction | 0.054% | [12] |

| Trichloromethane | Maceration | 0.487% | [12] |

| Commercial Solvent Oil | Maceration | Not specified, but highest extraction yield | [12] |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction, purification, and analysis of Artemisinin from Artemisia annua.

Conclusion

Artemisinin remains a vital tool in the global health arsenal, and a thorough understanding of its natural origins and production is crucial for ensuring a stable and affordable supply. This technical guide has provided a comprehensive overview of the origin, biosynthesis, extraction, purification, and analysis of Artemisinin from its natural source, Artemisia annua. The detailed protocols, quantitative data, and visual diagrams are intended to serve as a valuable resource for the scientific community engaged in the research and development of this life-saving molecule. Continued research into optimizing cultivation, extraction, and synthetic biology approaches will be paramount in meeting the ongoing global demand for Artemisinin and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. mmv.org [mmv.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. ajol.info [ajol.info]

- 7. researchgate.net [researchgate.net]

- 8. Artemisinin biosynthesis and its regulatory enzymes: Progress and perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. tandfonline.com [tandfonline.com]

- 11. acgpubs.org [acgpubs.org]

- 12. mdpi.com [mdpi.com]

Artemisitene: A Comprehensive Technical Guide on its Chemical Structure and Properties

Artemisitene, a natural derivative of the potent antimalarial compound artemisinin, has garnered significant attention within the scientific community for its diverse biological activities.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, tailored for researchers, scientists, and professionals in drug development.

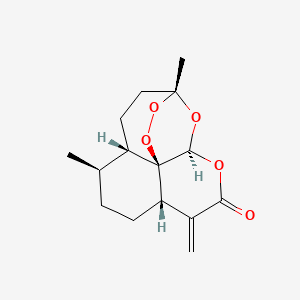

Chemical Structure and Identification

This compound, also known as dehydroqinghaosu or ATT, is a sesquiterpene lactone that is structurally similar to artemisinin.[1] It is considered an oxidized form of artemisinin and can be isolated from the herb Artemisia annua L.[1][2]

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | (1R,4S,5R,8S,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.0⁴,¹³.0⁸,¹³]hexadecan-10-one | [3] |

| Alternate IUPAC Name | 3,12-Epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin-10(3H)-one, octahydro-3,6-dimethyl-9-methylene-, (3R,5aS,6R,8aS,12S,12aR)- | [4] |

| Molecular Formula | C₁₅H₂₀O₅ | [1][3][4] |

| CAS Number | 101020-89-7 | [1][3] |

| SMILES | C[C@@H]1CC[C@@]2([H])C(=C)C(=O)O[C@@]3([H])[C@]42[C@@]1([H])CC--INVALID-LINK--(O3)OO4. | [4] |

| InChI | InChI=1S/C15H20O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10+,11+,13-,14-,15-/m1/s1 | [4] |

| InChIKey | IGEBZMMCKFUABB-KPHNHPKPSA-N | [4] |

This compound possesses a unique endoperoxide 1,2,4-trioxane ring, a structural feature crucial for the biological activity of the artemisinin family of compounds.[5] The stereochemistry of this compound has been defined as absolute, with 6 out of 6 defined stereocenters.[4] The stereochemistry is a critical factor influencing its cytotoxic effects.[6]

Physicochemical Properties

The physicochemical properties of this compound are essential for its formulation and delivery as a potential therapeutic agent. Like its parent compound artemisinin, this compound has poor solubility in water.[7]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 280.32 g/mol | [1][3][4] |

| Exact Mass | 280.1311 u | [1] |

| Appearance | Solid powder | [1] |

| Melting Point | 165.0-165.1°C | [8] |

| Boiling Point (estimated) | 417.51 °C @ 760.00 mm Hg | [9] |

| Solubility (water, estimated) | 59.65 mg/L @ 25 °C | [9] |

| XLogP3-AA | 2.7 | [3] |

Biological and Pharmacological Properties

This compound exhibits a range of biological activities, including antimalarial, anticancer, and antioxidant effects.[1][2]

Table 3: Biological and Pharmacological Activities of this compound

| Activity | Description | Source(s) |

| Antimalarial | Shows activity against malaria parasites. | [2] |

| Anticancer | Suppresses tumorigenesis by inducing DNA damage through the deregulation of the c-Myc-topoisomerase pathway. It selectively induces double-stranded breaks and apoptosis in various human cancer cells. | [1][10] |

| Antioxidant | Acts as a novel activator of the nuclear factor erythroid 2-related factor 2 (Nrf2), inducing an antioxidant response. | [2][11] |

| Anti-inflammatory | Like other artemisinin derivatives, it is suggested to have immunoregulatory and anti-inflammatory effects. | [12] |

Mechanism of Action

The primary mechanism of action for artemisinin and its derivatives involves the cleavage of the endoperoxide bridge in the presence of heme iron, which is abundant in malaria-infected red blood cells.[13] This cleavage generates reactive oxygen species (ROS) and carbon-centered radicals that damage parasite proteins and other biomolecules, leading to parasite death.[13]

In cancer cells, this compound's mechanism is linked to its ability to induce DNA damage. It has been shown to suppress the expression of topoisomerases in human cancer cells, leading to DNA double-stranded breaks and apoptosis.[1] Furthermore, it selectively destabilizes the oncoprotein c-Myc in cancer cells by promoting its ubiquitination via the E3 ligase NEDD4.[1][10]

Therapeutic Uses

While artemisinin and its derivatives are frontline treatments for malaria, this compound itself is primarily a subject of preclinical research.[5] Its potent anticancer activities suggest its potential as a therapeutic agent for various cancers.[2] Additionally, its ability to activate the Nrf2 antioxidant pathway indicates potential applications in diseases associated with oxidative stress, such as bleomycin-induced lung injury.[2][11]

Potential Side Effects

Data on the side effects of this compound are limited. However, the side effects associated with its parent compound, artemisinin, are generally mild and can include nausea, vomiting, diarrhea, dizziness, and headaches.[14][15] In rare cases, more severe effects such as neurological issues, liver and kidney effects, and allergic reactions have been reported, particularly at higher doses.[14][16]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a one-pot selenoxide elimination reaction from artemisinin.[2]

Protocol: Selenoxide Elimination for this compound Synthesis

-

Reaction Setup: Dissolve artemisinin in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Introduction of Selenylating Agent: Add a phenylselenylating agent, such as phenylselenyl chloride (PhSeCl) or N-(phenylseleno)phthalimide, to the solution. The reaction is typically carried out in the presence of a base (e.g., pyridine or triethylamine) to facilitate the reaction.

-

Oxidation: After the formation of the corresponding selenide, an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), is added to the reaction mixture. This oxidizes the selenium to a selenoxide.

-

Elimination: The selenoxide undergoes a syn-elimination reaction upon gentle heating, leading to the formation of the double bond in this compound.

-

Workup and Purification: The reaction mixture is then subjected to an aqueous workup to remove any unreacted reagents and byproducts. The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Characterization of this compound

The structure and purity of synthesized or isolated this compound are typically confirmed using a combination of spectroscopic and spectrometric techniques.

Protocol: Physicochemical Characterization

-

High-Performance Liquid Chromatography (HPLC): Purity analysis is performed on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. Detection is typically carried out using a UV detector at an appropriate wavelength.

-

Mass Spectrometry (MS): The molecular weight is confirmed using techniques like electrospray ionization mass spectrometry (ESI-MS), which will show the [M+H]⁺ or [M+Na]⁺ adducts.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃) to confirm the chemical structure and stereochemistry of the molecule.[17]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of key functional groups, such as the carbonyl group of the lactone and the endoperoxide bridge, is confirmed by their characteristic absorption bands.[7]

-

X-ray Crystallography: The absolute stereochemistry and three-dimensional structure can be unequivocally determined by single-crystal X-ray diffraction analysis.[7]

Signaling Pathways

This compound, similar to other artemisinin derivatives, is known to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation. One of the critical pathways it influences is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Artemisinin and its derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway in various cancer cells.[18] By inhibiting key components of this pathway, this compound can suppress cancer cell growth, proliferation, and survival, and promote apoptosis.

References

- 1. medkoo.com [medkoo.com]

- 2. Frontiers | this compound: a promising natural drug candidate with various biological activities needs to confirm the interactional targets [frontiersin.org]

- 3. This compound | C15H20O5 | CID 11000442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. Artemisinin - Wikipedia [en.wikipedia.org]

- 6. Stereochemistry-dependent cytotoxicity of some artemisinin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improved physicochemical characteristics of artemisinin using succinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound |CAS No 101020-89-7 [analyticachemie.in]

- 9. This compound, 101020-89-7 [thegoodscentscompany.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound - Immunomart [immunomart.com]

- 12. researchgate.net [researchgate.net]

- 13. What is the mechanism of Artemisinin? [synapse.patsnap.com]

- 14. What are the side effects of Artemisinin? [synapse.patsnap.com]

- 15. stanfordchem.com [stanfordchem.com]

- 16. Artemisinin and cancer: Does this treatment work? [medicalnewstoday.com]

- 17. This compound | CAS:101020-89-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 18. researchgate.net [researchgate.net]

The Biosynthesis of Artemisitene: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the intricate biochemical pathways leading to the production of artemisitene in Artemisia annua, this guide provides a comprehensive overview for scientists and professionals in the field of drug development. It details the enzymatic and non-enzymatic steps, regulatory networks, and quantitative data, alongside methodologies for analysis.

Introduction

This compound, a sesquiterpene lactone endoperoxide, is a key secondary metabolite produced by the plant Artemisia annua. It is a close structural analog and a direct precursor to artemisinin, the cornerstone of modern antimalarial therapies. Understanding the biosynthetic pathway of this compound is crucial for optimizing its production, both in the plant and through synthetic biology approaches, to meet the global demand for artemisinin-based combination therapies (ACTs). This technical guide synthesizes the current knowledge on the biosynthesis of this compound, offering a detailed examination of the molecular processes involved.

The Core Biosynthetic Pathway: From Isoprenoid Precursors to Artemisinic Acid

The journey to this compound begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are generated through two distinct pathways within the plant cell: the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway.

The condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl diphosphate synthase (FPS) , yields the C15 compound farnesyl diphosphate (FPP). This is the final precursor common to all sesquiterpenoids.

The first committed step in the biosynthesis of this compound and related compounds is the cyclization of FPP to form amorpha-4,11-diene. This reaction is catalyzed by amorpha-4,11-diene synthase (ADS) , a key rate-limiting enzyme in the pathway.

Following the formation of the amorpha-4,11-diene backbone, a series of oxidative modifications occur. A multifunctional cytochrome P450 enzyme, CYP71AV1 , in conjunction with its redox partner cytochrome P450 reductase (CPR) , catalyzes a three-step oxidation of amorpha-4,11-diene to artemisinic alcohol, then to artemisinic aldehyde, and finally to artemisinic acid.

The Branch Point: Enzymatic Reduction vs. Non-Enzymatic Photo-oxidation

At the level of artemisinic aldehyde, the pathway diverges, leading to two distinct classes of compounds. This bifurcation is a critical determinant of the final metabolic profile of the plant, particularly the ratio of artemisinin to other sesquiterpenoids.

The key enzyme at this branch point is artemisinic aldehyde Δ11(13) reductase (DBR2) . This enzyme catalyzes the reduction of the exocyclic double bond of artemisinic aldehyde to produce dihydroartemisinic aldehyde. Dihydroartemisinic aldehyde is then oxidized by aldehyde dehydrogenase 1 (ALDH1) to yield dihydroartemisinic acid, the direct precursor of artemisinin.

In plant chemotypes with low DBR2 expression, artemisinic aldehyde is not efficiently reduced. Instead, it is oxidized by ALDH1 to artemisinic acid. It is this accumulated artemisinic acid that serves as the precursor for the non-enzymatic formation of this compound.

The Non-Enzymatic Conversion to this compound

The formation of this compound from artemisinic acid is a non-enzymatic process driven by photo-oxidation.[1] This reaction is believed to occur in the glandular trichomes of A. annua leaves, where the precursors are synthesized and stored. The proposed mechanism involves the action of singlet oxygen (¹O₂), a highly reactive form of oxygen generated in the presence of light and photosensitizers (such as chlorophyll).

Singlet oxygen is thought to react with artemisinic acid through an ene reaction, leading to the formation of an allylic hydroperoxide. Subsequent intramolecular rearrangements and cyclizations, potentially acid-catalyzed, result in the formation of the characteristic endoperoxide bridge of this compound.[2][3]

Quantitative Analysis of Key Metabolites

The relative abundance of this compound and its precursors is highly dependent on the genetic background of the Artemisia annua plant. High-artemisinin-producing (HAP) chemotypes are characterized by high expression levels of DBR2, leading to a metabolic flux towards dihydroartemisinic acid and ultimately artemisinin. Conversely, low-artemisinin-producing (LAP) chemotypes exhibit low DBR2 expression, resulting in the accumulation of artemisinic acid and its subsequent non-enzymatic conversion to products like arteannuin B and this compound.[4][5][6]

| Metabolite | High-Artemisinin-Producing (HAP) Chemotype (mg/g DW) | Low-Artemisinin-Producing (LAP) Chemotype (mg/g DW) | Reference |

| Artemisinic Acid | Low | High | [4] |

| Dihydroartemisinic Acid | High | Low | [4] |

| Artemisinin | High | Low | [5] |

| This compound | Low | Higher than in HAP | [6] |

| Arteannuin B | Low | High | [4] |

Note: Absolute concentrations can vary significantly depending on the specific plant variety, developmental stage, and environmental conditions. The table illustrates the general trend in relative abundance.

Regulatory Network of this compound Biosynthesis

The biosynthesis of this compound is intricately regulated at the transcriptional level. A complex network of transcription factors (TFs) modulates the expression of the key biosynthetic genes, thereby influencing the overall metabolic output. Several families of TFs have been identified as key players in this regulatory network, including AP2/ERF, bHLH, MYB, and WRKY.[7][8]

The expression of DBR2 is a critical control point. Transcription factors that upregulate DBR2 will favor the production of dihydroartemisinic acid and artemisinin, while those that downregulate it will lead to an accumulation of artemisinic acid and consequently more this compound. For instance, the transcription factor AaMYB121 has been shown to enhance artemisinin production by upregulating DBR2 and ALDH1.[8]

Plant hormones, particularly jasmonic acid (JA), also play a significant role in regulating the pathway, often by mediating the expression of these transcription factors.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of this compound in Artemisia annua leaf material. Optimization may be required depending on the specific instrumentation and sample matrix.

1. Sample Preparation and Extraction: a. Harvest fresh leaves of Artemisia annua. b. Lyophilize the leaves to a constant dry weight. c. Grind the dried leaves into a fine powder. d. Accurately weigh approximately 100 mg of the powdered leaf material into a microcentrifuge tube. e. Add 1 mL of chloroform to the tube. f. Vortex vigorously for 1 minute. g. Centrifuge at 10,000 x g for 10 minutes. h. Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. i. Reconstitute the dried extract in 1 mL of the HPLC mobile phase. j. Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions: a. HPLC System: A standard HPLC system equipped with a UV detector. b. Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). c. Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization. d. Flow Rate: 1.0 mL/min. e. Column Temperature: 30 °C. f. Detection Wavelength: 210 nm. g. Injection Volume: 20 µL.

3. Calibration and Quantification: a. Prepare a series of standard solutions of purified this compound in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). b. Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration. c. Inject the prepared sample extracts. d. Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. e. Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve. f. Express the final concentration as mg of this compound per gram of dry weight (mg/g DW) of the plant material.

Conclusion

The biosynthesis of this compound is a fascinating example of the interplay between enzymatic and non-enzymatic reactions in plant secondary metabolism. The pathway diverges from the main route to artemisinin at the level of artemisinic aldehyde, with the expression of DBR2 being the key determinant of the final product profile. A thorough understanding of this pathway, from the upstream enzymatic steps to the downstream non-enzymatic conversions and the complex regulatory networks, is essential for developing strategies to enhance the production of these vital antimalarial compounds. The methodologies outlined in this guide provide a starting point for researchers to further investigate and manipulate this important biosynthetic pathway.

References

- 1. Artemisinin biosynthesis and its regulatory enzymes: Progress and perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies for Peroxide Ring Construction in Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Detailed Phytochemical Analysis of High- and Low Artemisinin-Producing Chemotypes of Artemisia annua [frontiersin.org]

- 5. Detailed Phytochemical Analysis of High- and Low Artemisinin-Producing Chemotypes of Artemisia annua - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. AaMYB121, a Novel R2-MYB-like Transcription Factor, Regulates Artemisinin Biosynthesis in Artemisia annua [mdpi.com]

Beyond Malaria: A Technical Guide to the Diverse Biological Activities of Artemisitene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artemisitene (ATT), a derivative of the renowned anti-malarial compound artemisinin, is emerging as a molecule of significant interest for its therapeutic potential beyond parasitic infections. This technical guide provides an in-depth exploration of the non-malarial biological activities of this compound, with a primary focus on its anti-inflammatory and anticancer properties. Drawing from recent preclinical research, this document details the molecular mechanisms, key signaling pathways, and quantitative efficacy of this compound. Furthermore, it offers comprehensive experimental protocols for the key assays cited, enabling researchers to replicate and build upon these findings. Visualizations of critical signaling pathways and experimental workflows are provided in the form of Graphviz diagrams to facilitate a deeper understanding of this compound's multifaceted pharmacological profile.

Introduction

This compound is a sesquiterpene lactone derived from Artemisia annua. While structurally related to artemisinin, its unique chemical features confer a distinct and potent range of biological activities. This guide synthesizes the current scientific literature on the non-malarial applications of this compound, providing a valuable resource for researchers and drug development professionals exploring its therapeutic potential.

Anti-inflammatory Activities of this compound

This compound has demonstrated significant anti-inflammatory effects in various preclinical models, primarily through the modulation of key inflammatory pathways.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a range of inflammatory diseases.

This compound has been shown to be a potent inhibitor of the NLRP3 inflammasome.[1] Mechanistically, it acts by inhibiting the production of reactive oxygen species (ROS), particularly mitochondrial ROS (mtROS), which is a key trigger for NLRP3 activation.[1] By preventing the assembly and activation of the NLRP3 inflammasome, this compound effectively reduces the secretion of IL-1β.[1] Notably, its inhibitory activity on the NLRP3 pathway is reported to be over 200-fold more potent than its parent compound, artemisinin.[1] This potent activity suggests its potential as a therapeutic agent for NLRP3-driven inflammatory disorders like ulcerative colitis.[1]

Figure 1: Mechanism of this compound in inhibiting the NLRP3 inflammasome.

Attenuation of Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. Fibroblast-like synoviocytes (FLS) are key effector cells in the pathogenesis of RA.[2][3]

This compound has shown significant therapeutic potential in a collagen-induced arthritis (CIA) mouse model, a preclinical model of RA.[4] It effectively relieves the symptoms of arthritis by inhibiting the proliferation, migration, and invasion of RA-FLS and inducing their apoptosis.[4] The underlying mechanism involves the modulation of the METTL3/ICAM2/PI3K/AKT/p300 signaling pathway.[4][5] this compound downregulates the expression of METTL3, an m6A methyltransferase, which in turn reduces the expression of ICAM2, a cell adhesion molecule. This leads to the suppression of the pro-survival PI3K/AKT pathway.[4]

Figure 2: this compound's modulation of the METTL3/ICAM2/PI3K/AKT/p300 pathway in RA.

Anticancer Activities of this compound

This compound has emerged as a promising candidate in oncology, exhibiting cytotoxic effects against various cancer cell lines.

Synergistic Effect in Breast Cancer

In combination with Liensinine diperchlorate (LIN), this compound has demonstrated a synergistic effect in attenuating breast cancer progression.[6] This combination therapy effectively mitigates the proliferation, migration, and invasion of breast cancer cells.[6] Mechanistically, the synergistic effect is attributed to the suppression of the PI3K-AKT signaling pathway, a critical pathway for cancer cell survival and proliferation.[6][7][8][9] Furthermore, the combination of LIN and this compound enhances the production of reactive oxygen species (ROS), leading to increased apoptosis in breast cancer cells.[6] This dual action of inhibiting a key survival pathway and promoting cell death highlights the potential of this combination therapy.

Figure 3: Synergistic action of this compound and Liensinine diperchlorate in breast cancer.

Antiviral Activities of this compound

The antiviral properties of artemisinin and its derivatives have been investigated against a range of viruses. While specific data for this compound is limited, studies on related compounds suggest potential mechanisms of action. These include the inhibition of viral replication and modulation of the host immune response. For instance, artemisinins have been reported to inhibit human cytomegalovirus (HCMV) and have been studied for their potential against SARS-CoV-2.[10][11][12][13][14] The primary mechanism is thought to involve the interference with viral entry and replication processes. Further research is warranted to specifically elucidate the antiviral spectrum and efficacy of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and related compounds. It is important to note that data specifically for this compound is still emerging.

Table 1: Anticancer Activity (IC50 Values)

| Compound | Cell Line | IC50 (µM) | Reference |

| Artemisinin | MCF-7 (Breast) | 9.13 ± 0.07 | [15] |

| Artemisinin | A549 (Lung) | 28.8 µg/mL | [16] |

| Artemisinin | H1299 (Lung) | 27.2 µg/mL | [16] |

| Dihydroartemisinin | PC9 (Lung) | 19.68 (48h) | [16] |

| Dihydroartemisinin | NCI-H1975 (Lung) | 7.08 (48h) | [16] |

| Artemisinin-isatin hybrid 4a | MCF-7 (Breast) | 12.6 | [17] |

| Artemisinin-isatin hybrid 4a | MDA-MB-231 (Breast) | 2.49 | [17] |

| Artemisinin-isatin hybrid 4a | MDA-MB-231/ADR (Breast) | 3.83 | [17] |

Table 2: Antiviral Activity (EC50 Values)

| Compound | Virus | Cell Line | EC50 | Reference |

| Artemisinin | SARS-CoV-2 | VeroE6 | 151 µg/mL | [10][11] |

| Artesunate | SARS-CoV-2 | VeroE6 | 7 µg/mL | [10][11] |

| Artemether | SARS-CoV-2 | VeroE6 | 98 µg/mL | [10] |

| Arteannuin B | SARS-CoV-2 | Vero E6 | 10.28 ± 1.12 µM | [14] |

| Artesunate | HIV | IC50: 2.9 µg/mL (A. annua tea) | [10] | |

| Artesunate | EBV | Raji | IC50: 6.4 ± 2.7 µmol/L | [10] |

Table 3: Anti-inflammatory Activity

| Compound | Assay | Model | Effect | Reference |

| This compound | NLRP3 Inflammasome | Macrophages | >200-fold more potent than artemisinin in inhibiting the NLRP3 pathway | [1] |

| Artemisinin | IL-1β, IL-6, IL-10 production | LPS-stimulated RAW 264.7 cells | Dose-dependent inhibition | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Collagen-Induced Arthritis (CIA) in Mice

Figure 4: Experimental workflow for the Collagen-Induced Arthritis (CIA) mouse model.

Protocol:

-

Animals: Male DBA/1 mice, 8-10 weeks old, are typically used as they are highly susceptible to CIA.

-

Collagen Emulsion Preparation: Bovine type II collagen is dissolved in 0.1 M acetic acid at 4°C overnight. For the primary immunization, the collagen solution is emulsified with an equal volume of Complete Freund's Adjuvant (CFA). For the booster, it is emulsified with Incomplete Freund's Adjuvant (IFA).

-

Immunization: On day 0, mice are injected intradermally at the base of the tail with 100 µL of the collagen/CFA emulsion. On day 21, a booster injection of 100 µL of the collagen/IFA emulsion is administered.

-

This compound Treatment: Treatment with this compound or vehicle control can be initiated after the booster immunization. The route of administration (e.g., intraperitoneal, oral) and dosage will depend on the study design.

-

Arthritis Assessment: Mice are monitored daily or every other day for the onset and severity of arthritis. A clinical scoring system is used, typically ranging from 0 to 4 for each paw, based on erythema and swelling. Paw thickness can also be measured using a caliper.

-

Endpoint Analysis: At the end of the study (typically 42-49 days post-primary immunization), mice are euthanized. Paws are collected for histological analysis (H&E staining for inflammation, Safranin O for cartilage damage). Blood can be collected for cytokine analysis (e.g., ELISA for TNF-α, IL-6). Synovial tissues can be harvested for gene expression analysis (RT-qPCR) or protein analysis (Western blot).[4][19]

Cell Proliferation Assays

Principle: CCK-8 utilizes a water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of living cells.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).[5]

Principle: EdU is a nucleoside analog of thymidine that is incorporated into DNA during active DNA synthesis. It is detected via a click chemistry reaction with a fluorescent azide, allowing for the visualization and quantification of proliferating cells.

Protocol:

-

Culture cells to the desired confluency and treat with this compound.

-

Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for 2-4 hours.

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

-

Perform the click reaction by adding a reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide) and a copper catalyst.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.

Western Blot Analysis for PI3K/AKT Pathway

Principle: Western blotting is used to detect specific proteins in a sample. In this context, it is used to measure the expression and phosphorylation status of key proteins in the PI3K/AKT signaling pathway.

Figure 5: General workflow for Western blot analysis.

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% or 12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and other downstream targets overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

NLRP3 Inflammasome Activation Assay

Principle: This assay measures the activation of the NLRP3 inflammasome by quantifying the secretion of IL-1β from primed macrophages.

Protocol:

-

Cell Culture and Priming: Culture bone marrow-derived macrophages (BMDMs) or THP-1 cells. Prime the cells with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

-

This compound Treatment: Pre-treat the primed cells with various concentrations of this compound for 1 hour.

-

NLRP3 Activation: Stimulate the cells with an NLRP3 activator, such as ATP (5 mM) or nigericin (10 µM), for 30-60 minutes.

-

Supernatant Collection: Collect the cell culture supernatants.

-

IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA kit.

-

Western Blot Analysis: The cell lysates can be analyzed by Western blot for the expression of NLRP3, ASC, and cleaved caspase-1.

Conclusion and Future Directions

This compound exhibits a compelling profile of biological activities beyond its traditional anti-malarial use. Its potent anti-inflammatory effects, particularly through the inhibition of the NLRP3 inflammasome and modulation of signaling pathways in rheumatoid arthritis, position it as a promising candidate for the treatment of inflammatory and autoimmune diseases. Furthermore, its emerging anticancer properties, especially in synergistic combinations, warrant further investigation.

Future research should focus on:

-

Elucidating the full spectrum of its antiviral activities and the specific mechanisms involved.

-

Conducting more comprehensive studies to determine its IC50 and EC50 values across a wider range of cancer cell lines and viruses.

-

Investigating its in vivo efficacy and safety in various disease models.

-

Exploring novel drug delivery systems to enhance its bioavailability and therapeutic index.

The continued exploration of this compound's pharmacological potential holds promise for the development of novel therapies for a variety of challenging diseases.

References

- 1. Artemisinin-derived this compound blocks ROS-mediated NLRP3 inflammasome and alleviates ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting fibroblast-like synoviocytes in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The synovial fluid fibroblast-like synoviocyte: A long-neglected piece in the puzzle of rheumatoid arthritis pathogenesis [frontiersin.org]

- 4. This compound suppresses rheumatoid arthritis progression via modulating METTL3-mediated N6-methyladenosine modification of ICAM2 mRNA in fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound suppresses rheumatoid arthritis progression via modulating METTL3‐mediated N6‐methyladenosine modification of ICAM2 mRNA in fibroblast‐like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. liensinine-diperchlorate-and-artemisitene-synergistically-attenuate-breast-cancer-progression-through-suppressing-pi3k-akt-signaling-and-their-efficiency-in-breast-cancer-patient-derived-organoids - Ask this paper | Bohrium [bohrium.com]

- 7. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antiviral effects of artemisinin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Comparative Cytotoxicity of Artemisinin and Cisplatin and Their Interactions with Chlorogenic Acids in MCF7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Two-carbon tethered artemisinin–isatin hybrids: design, synthesis, anti-breast cancer potential, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound induces apoptosis of breast cancer cells by targeting FDFT1 and inhibits the growth of breast cancer patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endoperoxide Bridge of Artemisinin: A Technical Guide to its Core Function and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the pivotal role of the endoperoxide bridge in the antimalarial activity of artemisinin and its derivatives. We will explore the mechanism of action, from activation to the generation of a cascade of reactive species, and detail the experimental protocols used to investigate these processes.

The Endoperoxide Bridge: The Heart of Artemisinin's Activity

Artemisinin and its semi-synthetic derivatives are frontline therapies against malaria, and their efficacy is intrinsically linked to the presence of a unique 1,2,4-trioxane ring containing an endoperoxide bridge.[1][2][3][4] This peroxide bond is the cornerstone of artemisinin's potent and selective toxicity against the Plasmodium parasite.

Activation by Heme: A Trojan Horse Strategy

The parasite's intra-erythrocytic life stage involves the digestion of host hemoglobin, releasing large quantities of heme.[5] This heme, particularly in its ferrous (Fe²⁺) state, is the primary activator of the artemisinin endoperoxide bridge.[6][7][8][9][10] The iron in heme catalyzes the reductive cleavage of the peroxide bond, initiating a cascade of cytotoxic events.[2][11] This selective activation within the parasite is a key reason for artemisinin's high therapeutic index.[12]

Generation of Reactive Oxygen Species (ROS) and Carbon-Centered Radicals

The cleavage of the endoperoxide bridge results in the formation of highly reactive oxygen-centered radicals, which then rearrange to produce more stable and long-lived carbon-centered radicals.[2][11][13] These radicals, along with other reactive oxygen species (ROS) such as superoxide and hydroxyl radicals, are the primary effectors of parasite killing.[12][14][15][16]

Promiscuous Targeting and Cellular Damage

The generated radicals are highly reactive and non-specific, leading to the alkylation of a multitude of parasite biomolecules.[2][6][12] This "promiscuous" targeting is a hallmark of artemisinin's action and contributes to its high potency. Key cellular targets and consequences include:

-

Proteins: Widespread alkylation of parasite proteins disrupts their function, leading to what has been termed "proteopathy".[17] This includes enzymes involved in crucial metabolic pathways like glycolysis and hemoglobin degradation.[18]

-

Heme: Artemisinin-derived radicals can alkylate heme itself, forming heme-artemisinin adducts that inhibit the parasite's heme detoxification pathway (hemozoin formation), leading to the accumulation of toxic free heme.[3]

-

Lipids: The radicals can initiate lipid peroxidation, damaging parasite membranes and leading to loss of integrity.

-

Mitochondrial Dysfunction: Artemisinin and its derivatives can disrupt the parasite's mitochondrial function, further contributing to oxidative stress and cell death.[13]

The multifaceted nature of artemisinin's attack makes it difficult for the parasite to develop resistance through a single gene mutation.

Quantitative Analysis of Artemisinin's Efficacy

The potency of artemisinin and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various strains of Plasmodium falciparum.

| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |

| Dihydroartemisinin | Northern Uganda | 2.3 | [19] |

| Dihydroartemisinin | Eastern Uganda | 1.5 | [19] |

| Lumefantrine | Northern Uganda | 6.9 | [19] |

| Lumefantrine | Eastern Uganda | 6.9 | [19] |

| Chloroquine | 3D7 (sensitive) | < 15 | [20] |

| Chloroquine | FCR3 (resistant) | > 100 | [20] |

| Amodiaquine | Clinical Isolates (Colombia) | 15.3 | [20] |

| Mefloquine | Clinical Isolates (Colombia) | 18.4 | [20] |

| Artesunate | 3D7 | 5 x 10⁻⁴ M (500,000 nM) | [21] |

Experimental Protocols

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the IC₅₀ of antimalarial compounds.

Principle: The SYBR Green I dye intercalates with double-stranded DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, thus serving as a measure of parasite growth.

Methodology:

-

Parasite Culture: Asynchronously growing P. falciparum cultures are synchronized to the ring stage using 5% D-sorbitol treatment.

-

Drug Preparation: A serial dilution of the test compound (e.g., artemisinin) is prepared in 96-well microtiter plates.

-

Incubation: Synchronized ring-stage parasites are added to the drug-containing wells and incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing SYBR Green I is then added to each well.

-

Fluorescence Reading: The plates are incubated in the dark, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC₅₀ value is calculated using a non-linear regression model.

Detection of Reactive Oxygen Species (ROS) using DCFH-DA

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels in parasites.

Principle: DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Methodology:

-

Parasite Treatment: P. falciparum cultures are treated with the desired concentration of artemisinin or a vehicle control for a specified time.

-

Cell Staining: The treated parasites are washed and then incubated with a working solution of DCFH-DA (typically 10-25 µM) in a suitable buffer at 37°C in the dark.

-

Washing: After incubation, the cells are washed to remove excess dye.

-

Fluorescence Measurement: The fluorescence of DCF is measured using a flow cytometer (excitation at 488 nm, emission at ~529 nm) or a fluorescence microscope.

-

Data Analysis: The increase in fluorescence intensity in the artemisinin-treated group compared to the control group indicates the level of ROS production.

Identification of Artemisinin's Protein Targets via Chemical Proteomics

This advanced technique utilizes a "clickable" artemisinin analogue to identify the proteins that are covalently modified by the drug.

Principle: An artemisinin analogue containing an alkyne tag is used to treat parasites. The tagged proteins are then "clicked" to a reporter molecule (e.g., biotin) for affinity purification and subsequent identification by mass spectrometry.

Methodology:

-

Probe Synthesis: An artemisinin analogue with a terminal alkyne group is synthesized.

-

In Situ Labeling: P. falciparum cultures are treated with the alkyne-tagged artemisinin probe.

-

Cell Lysis and Click Chemistry: The parasites are lysed, and the protein lysate is subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a copper-free click reaction with an azide-biotin reporter.

-

Affinity Purification: The biotinylated proteins are captured using streptavidin-coated beads.

-

Mass Spectrometry: The captured proteins are eluted, digested into peptides, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The identified proteins represent the direct targets of artemisinin.

Signaling Pathways and Experimental Workflows

Artemisinin's Mechanism of Action

Caption: Artemisinin activation and downstream cytotoxic effects.

Unfolded Protein Response (UPR) in Artemisinin Resistance

Artemisinin-induced protein damage can trigger the Unfolded Protein Response (UPR), a cellular stress response.[6][14][22][23] In resistant parasites, an enhanced UPR may help to mitigate the proteotoxic effects of the drug.

Caption: The Unfolded Protein Response pathway in artemisinin resistance.

Experimental Workflow for IC₅₀ Determination

Caption: Workflow for the SYBR Green I-based IC₅₀ assay.

Experimental Workflow for ROS Detection

Caption: Workflow for detecting ROS with DCFH-DA.

Conclusion

The endoperoxide bridge is the defining structural feature responsible for the potent antimalarial activity of artemisinin. Its heme-dependent activation within the parasite unleashes a torrent of reactive radicals that cause widespread, irreparable cellular damage. Understanding the intricacies of this mechanism and the parasite's response is crucial for the development of next-generation antimalarials and for combating the growing threat of artemisinin resistance. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this remarkable class of drugs.

References

- 1. Artemisinin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reaction of artemisinin with haemoglobin: implications for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Enhanced cell stress response and protein degradation capacity underlie artemisinin resistance in Plasmodium falciparum | Semantic Scholar [semanticscholar.org]

- 8. What is the mechanism of Artemisinin? [synapse.patsnap.com]

- 9. Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an artemisinin-based activity probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an artemisinin-based activity probe - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Artemisinin Derivatives and Synthetic Trioxane Trigger Apoptotic Cell Death in Asexual Stages of Plasmodium [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Endoplasmic Reticulum Stress, a Target for Drug Design and Drug Resistance in Parasitosis [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Artemisinin dimer anti-cancer activity correlates with heme-catalyzed ROS generation and ER stress induction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iddo.org [iddo.org]

- 18. pnas.org [pnas.org]

- 19. Decreased susceptibility of Plasmodium falciparum to both dihydroartemisinin and lumefantrine in northern Uganda - PMC [pmc.ncbi.nlm.nih.gov]

- 20. State of Artemisinin and Partner Drug Susceptibility in Plasmodium falciparum Clinical Isolates from Colombia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Induction of Artesunate Resistance in Plasmodium falciparum 3D7 Strain Using Intermittent Exposure Method and Comparing P.fk13 Sequence between Susceptible and Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mesamalaria.org [mesamalaria.org]

- 23. journals.asm.org [journals.asm.org]

The Double-Edged Sword: An In-depth Technical Guide on Artemisinin's Induction of Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artemisinin and its derivatives (ARTs), renowned for their potent antimalarial properties, are increasingly being investigated for their anticancer activities. A linchpin in their therapeutic mechanism is the induction of reactive oxygen species (ROS), highly reactive molecules that can inflict cellular damage and trigger programmed cell death. This technical guide delves into the core mechanisms by which artemisinins generate ROS, the downstream signaling cascades they activate, and the experimental methodologies used to quantify these effects. By providing a comprehensive overview, this document aims to equip researchers and drug development professionals with the foundational knowledge to further explore and harness the therapeutic potential of artemisinin-induced oxidative stress.

The Core Mechanism: Iron-Dependent Activation of the Endoperoxide Bridge

The pharmacological activity of artemisinin and its derivatives is intrinsically linked to their unique 1,2,4-trioxane heterocycle, which contains an endoperoxide bridge.[1][2] This bridge is the cornerstone of their ability to generate ROS. The currently accepted consensus is that the activation of artemisinin is an iron-mediated process.[3][4]

Intracellular ferrous iron (Fe²⁺) or heme catalyzes the cleavage of the endoperoxide bridge.[5][6] This reaction generates highly reactive and unstable carbon-centered free radicals and ROS.[6][7] The preferential accumulation of iron in cancer cells and malaria-infected erythrocytes provides a basis for the selective cytotoxicity of artemisinins against these pathological cells compared to healthy ones.[5][8]

The following diagram illustrates this fundamental activation process.

Caption: Iron-dependent activation of Artemisinin leading to ROS generation.

Cellular Hubs of ROS Production

While the initial activation is iron-dependent, specific cellular organelles are central to the amplification of ROS production following artemisinin treatment. The mitochondria and the endoplasmic reticulum (ER) are key players in this process.

Mitochondrial ROS Amplification

Mitochondria are the primary sites of cellular respiration and a major source of endogenous ROS. Artemisinins have been shown to directly target malarial mitochondria, leading to a rapid and dramatic increase in ROS production.[9][10][11] This is thought to occur through the disruption of the mitochondrial electron transport chain (ETC).[9][12] The resulting mitochondrial membrane depolarization further exacerbates ROS generation and can initiate the intrinsic apoptotic pathway.[2][13]

Endoplasmic Reticulum Stress and ROS

The endoplasmic reticulum is another critical organelle implicated in artemisinin-induced ROS. Treatment with artemisinin derivatives, particularly dimers, can induce ER stress.[5][14] While the exact mechanism is still under investigation, it is proposed that localized ROS generation contributes to ER stress.[5] This stress response, in turn, can lead to further ROS production, creating a vicious cycle that culminates in apoptosis.[15][16]

Downstream Signaling Pathways and Cellular Fates

The surge in intracellular ROS triggered by artemisinins activates a complex network of signaling pathways, ultimately leading to various forms of programmed cell death. The two most prominent outcomes are apoptosis and ferroptosis.

ROS-Mediated Apoptosis

Artemisinin-induced ROS can cause significant damage to cellular components, including DNA, proteins, and lipids.[2][17] DNA damage can activate p53, a tumor suppressor protein, which in turn can trigger the caspase-dependent apoptotic cascade.[18] ROS can also directly lead to the depolarization of the mitochondrial membrane, resulting in the release of cytochrome c and the activation of caspases, key executioners of apoptosis.[19]

The following diagram outlines the signaling pathway for artemisinin-induced apoptosis.

Caption: Signaling pathway of Artemisinin-induced apoptosis.

Ferroptosis: An Iron-Dependent Form of Cell Death

Ferroptosis is a more recently described form of programmed cell death characterized by iron-dependent lipid peroxidation.[20] Artemisinins are potent inducers of ferroptosis.[1][20] They contribute to this process in several ways:

-

Increased Labile Iron Pool: ARTs can promote the degradation of ferritin, an iron-storage protein, through lysosomal pathways, thereby increasing the intracellular concentration of redox-active ferrous iron.[20][21]

-

Inhibition of GPX4: Artemisinins can inhibit the function of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[20][21] This can occur through the depletion of glutathione (GSH), a necessary cofactor for GPX4 activity.[22]

-

Lipid Peroxidation: The combination of elevated iron levels and inhibited GPX4 activity leads to the massive accumulation of lipid peroxides, resulting in membrane damage and cell death.[20][22]

The workflow for artemisinin-induced ferroptosis is depicted below.

Caption: Workflow of Artemisinin-induced ferroptosis.

Quantitative Data on Artemisinin-Induced ROS

The following tables summarize quantitative data from various studies on the effects of artemisinin and its derivatives on ROS production and cell viability.

Table 1: Effect of Artemisinin Derivatives on ROS Production in Cancer Cells

| Cell Line | Artemisinin Derivative | Concentration (µM) | Observation | Reference |

| MG-63 (Osteosarcoma) | Dihydroartemisinin (DHA) | 10, 20, 40 | Dose-dependent increase in ROS production after 6 hours. | [23] |

| MNNG/HOS (Osteosarcoma) | Dihydroartemisinin (DHA) | 10, 20, 40 | Dose-dependent increase in ROS production after 6 hours. | [23] |

| A549 (Non-small Cell Lung Cancer) | Artemisinin (ART) / Dihydroartemisinin (DHA) | Not specified | Increased ROS production, reversible by N-acetylcysteine (NAC). | [24] |

| D407 (Retinal Pigment Epithelial) | Artemisinin | 30 | Suppressed H₂O₂-induced increase in intracellular ROS. | [25] |

Table 2: Modulation of Artemisinin-Induced Cytotoxicity and ROS Production

| Cell Line | Artemisinin Derivative | Modulator | Effect of Modulator | Reference |

| PC-3 (Prostate Cancer) | Dimeric Artemisinins | L-NAC (antioxidant) | Inhibited dimer activity. | [5] |

| PC-3 (Prostate Cancer) | Dimeric Artemisinins | Desferrioxamine (iron chelator) | Inhibited dimer activity. | [5] |

| MG-63 / MNNG/HOS | Dihydroartemisinin (DHA) | Ferric Ammonium Citrate (FAC) (iron source) | Promoted antitumor effect and ROS production. | [23] |

| MG-63 / MNNG/HOS | Dihydroartemisinin (DHA) | Deferoxamine (DFO) (iron chelator) | Inhibited antitumor effect. | [23] |

Experimental Protocols

Measurement of Intracellular ROS

A common method to quantify intracellular ROS is using fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Protocol: DCFH-DA Assay for ROS Detection [23][26]

-

Cell Seeding: Seed cells in a suitable plate (e.g., 6-well plate) and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentrations of artemisinin or its derivatives for the specified duration.

-

Probe Incubation: Wash the cells with serum-free medium or phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells three times with serum-free medium or PBS to remove any excess probe.

-

Analysis: Measure the fluorescence intensity using a flow cytometer (excitation ~488 nm, emission ~525 nm) or a fluorescence microscope.

The following diagram outlines the experimental workflow for ROS detection.

Caption: Experimental workflow for intracellular ROS detection using DCFH-DA.

Measurement of Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol: MTT Assay for Cell Viability [27]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to attach.

-

Treatment: Treat the cells with various concentrations of the artemisinin derivative for 24 hours.

-

MTT Incubation: Add MTT solution to each well and incubate for a further 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Measurement of Mitochondrial Membrane Potential (MMP)

Rhodamine 123 (Rh-123) is a fluorescent dye that accumulates in mitochondria of healthy cells with a normal membrane potential.

Protocol: Rhodamine 123 Staining for MMP [27]

-

Cell Seeding and Treatment: Seed and treat cells with the artemisinin derivative as described for the MTT assay.

-

Dye Incubation: After treatment, incubate the cells with 10 µg/mL of Rh-123 for 1 hour in the dark.

-

Analysis: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~480 nm, emission ~538 nm) or observe under a fluorescence microscope. A decrease in red fluorescence indicates a loss of MMP.

Conclusion

The induction of reactive oxygen species is a central and potent mechanism through which artemisinin and its derivatives exert their therapeutic effects. The iron-dependent activation of the endoperoxide bridge initiates a cascade of oxidative stress, primarily amplified within the mitochondria and endoplasmic reticulum. This leads to programmed cell death via apoptosis and ferroptosis. A thorough understanding of these molecular pathways and the methodologies to quantify them is crucial for the rational design and development of novel artemisinin-based therapies for a range of diseases, including cancer and malaria. Further research into the specific molecular targets of artemisinin-induced ROS and the interplay between different cell death modalities will undoubtedly pave the way for more effective and targeted therapeutic strategies.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Oxidative stress and protein damage responses mediate artemisinin resistance in malaria parasites | PLOS Pathogens [journals.plos.org]

- 3. Iron enhances generation of free radicals by Artemisinin causing a caspase-independent, apoptotic death in Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Artemisinin dimer anti-cancer activity correlates with heme-catalyzed ROS generation and ER stress induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimalarial Action of Artesunate Involves DNA Damage Mediated by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Artemisinin and Its Derivatives as a Repurposing Anticancer Agent: What Else Do We Need to Do? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Artemisinin Directly Targets Malarial Mitochondria through Its Specific Mitochondrial Activation | PLOS One [journals.plos.org]

- 10. Artemisinin directly targets malarial mitochondria through its specific mitochondrial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.plos.org [journals.plos.org]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Frontiers | Artemisinin Derivatives and Synthetic Trioxane Trigger Apoptotic Cell Death in Asexual Stages of Plasmodium [frontiersin.org]

- 14. Artemisinin dimer anticancer activity correlates with heme-catalyzed reactive oxygen species generation and endoplasmic reticulum stress induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Dihydroartemisinin Induces ER Stress-Mediated Apoptosis in Human Tongue Squamous Carcinoma by Regulating ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of artemisinin phytotoxicity action: induction of reactive oxygen species and cell death in lettuce seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Artemisinin derivatives induce oxidative stress leading to DNA damage and caspase-mediated apoptosis in Theileria annulata-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? [frontiersin.org]

- 20. worldscientific.com [worldscientific.com]

- 21. The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chinesechemsoc.org [chinesechemsoc.org]

- 23. Iron Promotes Dihydroartemisinin Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Artemisinin Derivatives Inhibit Non-small Cell Lung Cancer Cells Through Induction of ROS-dependent Apoptosis/Ferroptosis [jcancer.org]

- 25. Artemisinin protects human retinal pigment epithelial cells from hydrogen peroxide-induced oxidative damage through activation of ERK/CREB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Artemisinin attenuated oxidative stress and apoptosis by inhibiting autophagy in MPP+-treated SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. <i>Artemisia monosperma</i> induces ROS-mediated cell death in human colorectal carcinoma cells via modulating apoptotic genes - Journal of King Saud University - Science [jksus.org]

Artemisitene: A Comprehensive Technical Guide on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisitene (ATT), a natural derivative of the well-known antimalarial drug artemisinin, is emerging as a compound of significant interest for its diverse therapeutic applications. Possessing a unique endoperoxide bridge structure, this compound exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects. This technical guide provides an in-depth overview of the preliminary studies on this compound's therapeutic potential, focusing on its mechanisms of action, relevant signaling pathways, and available quantitative data from preclinical studies. The information is presented to aid researchers and professionals in the field of drug development in their understanding and exploration of this promising natural compound.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological effects of this compound from in vitro studies.

Table 1: Anti-proliferative and Apoptotic Effects of this compound on Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs)

| Assay Type | Cell Line | Treatment Concentration (µM) | Duration (hours) | Observed Effect | Citation |

| CCK-8 Cell Viability | RA-FLSs | 2.5, 5, 7.5, 10, 15 | 24 | Dose-dependent decrease in cell viability | [1][2][3] |

| EdU Proliferation | RA-FLSs | 5, 10, 15 | 24 | Significant reduction in EdU-positive (proliferating) cells | [1][2][3] |

| Flow Cytometry (Apoptosis) | RA-FLSs | Not specified | 24 | Induction of apoptosis | [1][2][3] |

Table 2: Correlation of this compound Activity with Gene Expression in NCI-60 Cell Lines

| Parameter | Correlation with IC50 values | Implication | Citation |

| mRNA expression of iron-related genes | Significant correlation | Suggests iron-dependent mechanism of cytotoxicity, likely including ferroptosis. |

Key Signaling Pathways Modulated by this compound

This compound has been shown to exert its therapeutic effects by modulating several key signaling pathways.

METTL3/ICAM2/PI3K/AKT/p300 Pathway in Rheumatoid Arthritis

In the context of rheumatoid arthritis, this compound has been found to suppress the proliferation, migration, and invasion of fibroblast-like synoviocytes (FLSs) by inhibiting the METTL3/ICAM2/PI3K/AKT/p300 signaling pathway. This pathway is crucial in the pathogenesis of RA, promoting inflammation and joint destruction.[1][2][4]

References

- 1. This compound suppresses rheumatoid arthritis progression via modulating METTL3‐mediated N6‐methyladenosine modification of ICAM2 mRNA in fibroblast‐like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses rheumatoid arthritis progression via modulating METTL3-mediated N6-methyladenosine modification of ICAM2 mRNA in fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]